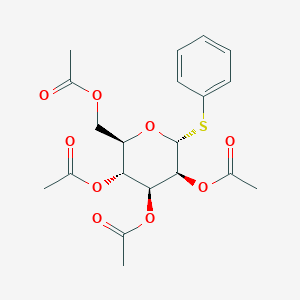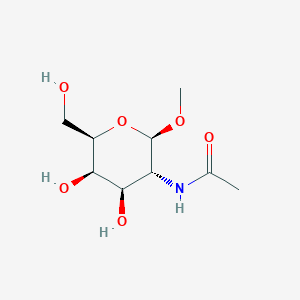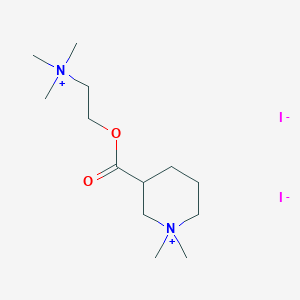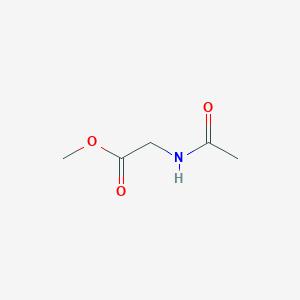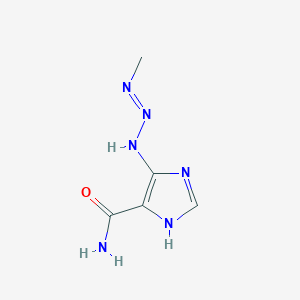
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
Vue d'ensemble
Description
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is a monocarboxylic acid amide that is dacarbazine in which one of the methyl groups is replaced by a hydrogen. It is the active metabolite of dacarbazine, and is also produced by spontaneous hydrolysis of temozolomide in the body . It has a role as an alkylating agent and an antineoplastic agent .
Synthesis Analysis
The synthesis of MTIC involves metabolic N-demethylation of the drug 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) . The mechanisms of resistance to MTIC were studied in three human cell lines with differing amounts of the repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT) .Molecular Structure Analysis
The molecular formula of MTIC is C5H8N6O . The IUPAC name is 4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide . The InChI is InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) .Chemical Reactions Analysis
MTIC produced DNA single strand breaks over the range of one log of cell kill . It is also a pharmacologically active hydrolysis product of temozolomide .Physical And Chemical Properties Analysis
The molecular weight of MTIC is 168.16 g/mol . It is slightly soluble in water, DMSO, and ethanol/n .Applications De Recherche Scientifique
- MTIC is involved in the field of implementation science, which aims to accelerate the pace of high-tech health innovations while maximizing patient value and reducing costs .
- The methods involve transforming ideas generated by doctors and nurses into effective products with the help of engineers from the technical university .
- The outcomes include the development of evidence-based healthcare innovations and the reduction of the average time for implementing innovations in healthcare .
- MTIC is also involved in the emerging field of theranostics, which combines therapy and diagnostics to provide personalized treatment .
- The methods involve the use of advanced imaging technology and the development of new radiopharmaceuticals .
- The outcomes include better patient outcomes through the delivery of patient-centered precision medicine .
Implementation Science in Healthcare Technology Integration
Theranostics
Molecular and Translational Imaging
- Polygon is built on Ethereum and can trivially incorporate any scaling or infrastructure solutions .
- It has onboarded 80+ applications, including Polymarket, Aavegotchi, Neon District, Skyweaver, Cometh, EasyFi with more being added every day .
- It has powered 7M transactions for 200k user addresses, with transaction activity increasing by the day .
- Polygon is an interoperability and scaling framework for building Ethereum-compatible blockchains .
- It is still centered around the MATIC token, which is used for governance, staking, and gas fees .
- It seeks to address some of Ethereum’s major limitations—including its throughput, poor user experience (high speed and delayed transactions), and lack of community governance .
- Polygon is designed to be an entire platform designed for launching interoperable blockchains .
- Developers can launch preset blockchain networks with attributes tailored to their needs .
- These can be further customized with a growing range of modules, which allow developers to create sovereign blockchains with more specific functionality .
Implementation in Ethereum Infrastructure
Interoperability and Scaling Framework
Launching Interoperable Blockchains
- Polygon is built on Ethereum and can trivially incorporate any scaling or infrastructure solutions .
- It has onboarded 80+ applications, including Polymarket, Aavegotchi, Neon District, Skyweaver, Cometh, EasyFi with more being added every day .
- It has powered 7M transactions for 200k user addresses, with transaction activity increasing by the day .
- Polygon is an interoperability and scaling framework for building Ethereum-compatible blockchains .
- It is still centered around the MATIC token, which is used for governance, staking, and gas fees .
- It seeks to address some of Ethereum’s major limitations—including its throughput, poor user experience (high speed and delayed transactions), and lack of community governance .
- Polygon is designed to be an entire platform designed for launching interoperable blockchains .
- Developers can launch preset blockchain networks with attributes tailored to their needs .
- These can be further customized with a growing range of modules, which allow developers to create sovereign blockchains with more specific functionality .
Implementation in Ethereum Infrastructure
Interoperability and Scaling Framework
Launching Interoperable Blockchains
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955666 | |
| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
CAS RN |
3413-72-7 | |
| Record name | 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MTIC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MTIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





